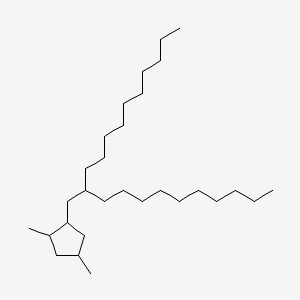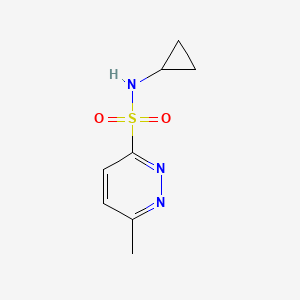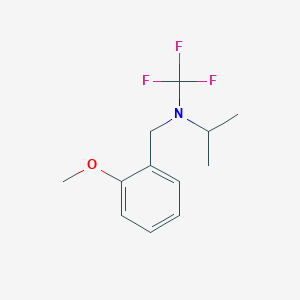
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- is a complex organic compound with the molecular formula C27H54. It is also known by other names such as Heneicosane, 11-(cyclopentylmethyl)- and 11-(Cyclopentylmethyl)heneicosane . This compound is characterized by its cyclopentane ring structure substituted with long alkyl chains and methyl groups, making it a significant molecule in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- typically involves the alkylation of cyclopentane with decyldodecyl and methyl substituents. The reaction conditions often require the presence of a strong acid catalyst to facilitate the alkylation process. The specific details of the synthetic route can vary, but it generally involves the following steps:
Alkylation: Cyclopentane is reacted with decyldodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Methylation: The resulting product is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
On an industrial scale, the production of Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the yield and purity of the final product. The industrial process is designed to optimize the reaction conditions, minimize by-products, and ensure the scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert any carbonyl groups back to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), Chlorine (Cl2)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated cyclopentane derivatives
Applications De Recherche Scientifique
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- involves its interaction with molecular targets through hydrophobic interactions. The long alkyl chains allow the compound to embed itself within lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The specific pathways involved can vary depending on the application and the target system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A cycloalkane with a similar ring structure but without the long alkyl chains.
Cyclopentane: The parent compound without the decyldodecyl and methyl substituents.
Cycloheptane: A larger ring structure with similar chemical properties.
Uniqueness
Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of long alkyl chains and methyl groups enhances its hydrophobicity and makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
55429-26-0 |
|---|---|
Formule moléculaire |
C29H58 |
Poids moléculaire |
406.8 g/mol |
Nom IUPAC |
1-(2-decyldodecyl)-2,4-dimethylcyclopentane |
InChI |
InChI=1S/C29H58/c1-5-7-9-11-13-15-17-19-21-28(25-29-24-26(3)23-27(29)4)22-20-18-16-14-12-10-8-6-2/h26-29H,5-25H2,1-4H3 |
Clé InChI |
JIBZZZWEWJGUOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCCCC)CC1CC(CC1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Chloro-4-ethoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13948137.png)


![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948157.png)








![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)

